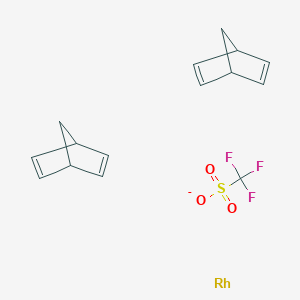

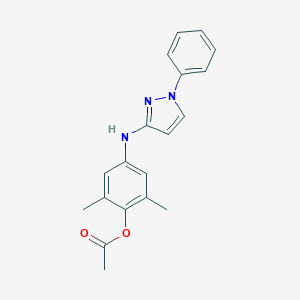

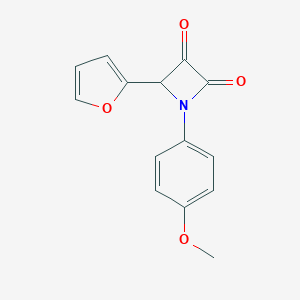

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .

Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including this compound, often involves a multicomponent reaction catalyzed by a reusable and heterogeneous catalyst . This method provides an efficient modification of the original Biginelli reaction, yielding high efficiency and short reaction times under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The desired products of this compound are obtained via a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate, and urea . The reaction is performed in ethanol as a green, low-cost, and commercially available solvent .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using FT-IR, SEM, TEM, XRD, BET, XRF, and TGA techniques . All products were characterized by FT-IR and 1H NMR spectroscopy .作用機序

将来の方向性

The interest in 3,4-dihydropyrimidin-2(1H)-ones, including 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one, is increasing due to their myriad of medicinal properties . Future research may focus on developing synthetic methods for organic compounds that are efficient, simple, mild, and atom efficient . These properties lead to the synthesis of the desired products with higher isolated yields under mild reaction conditions .

特性

IUPAC Name |

6-amino-3-methyl-1,4-dihydropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFRYBLBZIXLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

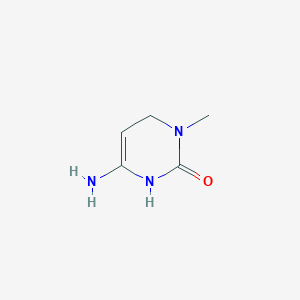

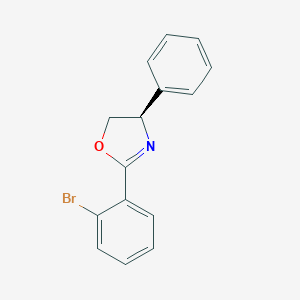

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

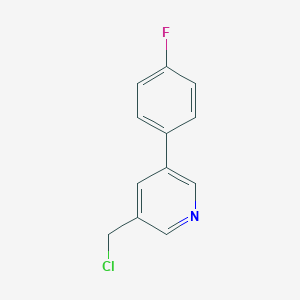

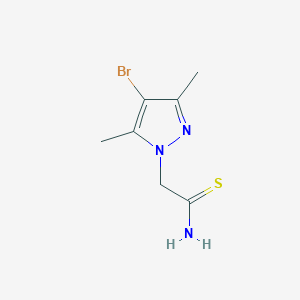

![Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione](/img/structure/B66374.png)

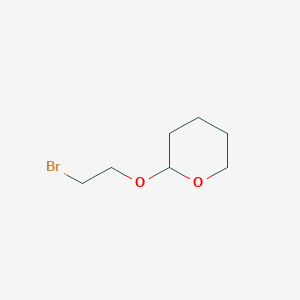

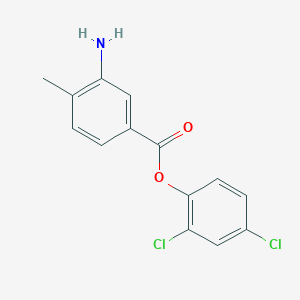

![2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B66389.png)